tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate
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Overview
Description
tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate: is an organic compound with the molecular formula C15H25N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate typically involves the reaction of 4-(3-pyridylmethylamino)butylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl 4-formyl-3-pyridinylcarbamate
- tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its pyridylmethylamino group provides unique binding properties, making it a valuable compound for various research and industrial applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19) |
InChI Key |
QSPDSQJYHVFAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
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